N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a small molecule compound designed as a potential inhibitor of falcipain-2 (FP-2), a cysteine protease enzyme found in the malaria parasite Plasmodium falciparum. FP-2 is essential for the parasite’s survival and is considered an attractive target for developing anti-malarial drugs .
Synthesis Analysis
The compound was identified through structure-based virtual screening and enzyme inhibition assays. It belongs to the class of 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide derivatives. The synthesis involves designing and preparing novel small molecules based on compound 1. These compounds were then evaluated for their inhibitory activity against FP-2 .
Molecular Structure Analysis
The molecular formula of this compound is C14H11N7O2S, with a molecular weight of 341.35 g/mol. The compound features a fused triazolopyrimidine-thienopyrimidine ring system.
Chemical Reactions Analysis
The compound’s inhibitory effect against FP-2 was evaluated, with IC50 values ranging from 1.46 to 11.38 μM. Compound 2a exhibited approximately twice the inhibitory activity compared to the prototype compound 1 .
Physical and Chemical Properties Analysis
- Safety : The compound is not intended for human or veterinary use and is for research purposes only.
Scientific Research Applications
Synthesis of Thienopyrimidine Derivatives
- Bhuiyan et al. (2006) described the synthesis of thieno[3,2-e]imidazo[1,2-c]pyrimidine and [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives through reactions involving heteroaromatic o-aminonitrile. Some of these derivatives exhibited pronounced antimicrobial activity, highlighting their potential as antimicrobial agents (Bhuiyan et al., 2006).
Anomalous Cyclization to Triazolopyrimidine Derivatives
- Erkin and Krutikov (2007) investigated structural modifications of some (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate, leading to the formation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives through anomalous cyclization. This process highlights a unique pathway in the synthesis of such compounds (Erkin & Krutikov, 2007).
Heterocondensation for Triazolopyrimidines Synthesis
- The work by Wamhoff et al. (1993) focused on the synthesis of 1,2,4-triazolo[1,5-c]pyrimidines from enamino nitriles, revealing the versatility of these compounds in chemical synthesis and the potential for developing new pharmaceuticals (Wamhoff, Kroth, & Strauch, 1993).
Preparation of Thieno[2,3-e][1,2,4]Triazolopyrimidin-5(4H)-ones
- Davoodnia et al. (2008) described the preparation of new pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones through a multi-step synthesis involving ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, showcasing the compound's applicability in heterocyclic chemistry (Davoodnia et al., 2008).
Anticancer and Anti-5-lipoxygenase Agents
- Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of triazolopyrimidine derivatives in medical research (Rahmouni et al., 2016).
Antitumor Activity through Dimroth Rearrangement
- Lauria et al. (2013) explored an unusual Dimroth rearrangement in the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity, indicating the compound's significance in developing anticancer therapies (Lauria et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2S/c22-11(10-18-14-16-3-1-5-21(14)19-10)15-4-6-20-8-17-12-9(13(20)23)2-7-24-12/h1-3,5,7-8H,4,6H2,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQMTAJNYTZCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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